molecular formula C15H10BrClN4O2S B11988279 N'-(5-Bromo-2-hydroxybenzylidene)-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide CAS No. 302918-72-5

N'-(5-Bromo-2-hydroxybenzylidene)-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11988279
CAS No.: 302918-72-5
M. Wt: 425.7 g/mol
InChI Key: JYYFKHISDZFOPH-CNHKJKLMSA-N
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Description

N’-(5-Bromo-2-hydroxybenzylidene)-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Bromo-2-hydroxybenzylidene)-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Bromo-2-hydroxybenzylidene)-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(5-Bromo-2-hydroxybenzylidene)-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(5-Bromo-2-hydroxybenzylidene)-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide can be compared with other hydrazones and pyrazole derivatives.
  • Similar compounds include N’-(5-Bromo-2-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide and N’-(5-Chloro-2-hydroxybenzylidene)-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide.

Uniqueness

The uniqueness of N’-(5-Bromo-2-hydroxybenzylidene)-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carbohydrazide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

302918-72-5

Molecular Formula

C15H10BrClN4O2S

Molecular Weight

425.7 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H10BrClN4O2S/c16-9-1-2-12(22)8(5-9)7-18-21-15(23)11-6-10(19-20-11)13-3-4-14(17)24-13/h1-7,22H,(H,19,20)(H,21,23)/b18-7+

InChI Key

JYYFKHISDZFOPH-CNHKJKLMSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)O

Canonical SMILES

C1=CC(=C(C=C1Br)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)O

Origin of Product

United States

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